

theoretical studies on 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

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Compound of Interest

Compound Name: 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

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An In-depth Technical Guide on the Theoretical Studies of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Theoretical studies, employing quantum chemical calculations, are invaluable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules. This guide provides a comprehensive overview of the theoretical approaches that can be applied to study **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**, offering insights into its molecular characteristics and potential for various applications. While direct theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a representative theoretical investigation based on established computational methods applied to analogous pyrazole compounds.^{[1][2][3]}

Computational Methodology (Experimental Protocols)

The primary computational approach for investigating the properties of pyrazole derivatives is Density Functional Theory (DFT).^{[1][2][3]} This method offers a favorable balance between computational cost and accuracy for systems of this size.

1.1. Geometry Optimization The molecular geometry of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid** would be optimized in the gas phase without any symmetry constraints. A commonly used and reliable level of theory for this purpose is B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a 6-311++G(d,p) basis set.^{[2][3]} The convergence to a true energy minimum on the potential energy surface is confirmed by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

1.2. Electronic Property Calculations Following geometry optimization, various electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's chemical reactivity and kinetic stability.^[3]
- **Mulliken Population Analysis:** This analysis is performed to calculate the partial atomic charges on each atom, providing insight into the charge distribution within the molecule.
- **Molecular Electrostatic Potential (MEP):** The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

1.3. Spectroscopic Properties Simulation

- **Vibrational Frequencies (FT-IR):** The harmonic vibrational frequencies are calculated to predict the infrared spectrum of the molecule. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors.
- **Electronic Transitions (UV-Vis):** Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information on the maximum absorption wavelengths (λ_{max}) and the nature of the electronic transitions.^{[1][2]}

Molecular Structure and Geometry

The optimized molecular structure of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid** is crucial for understanding its physical and chemical behavior. The key geometric parameters, including bond lengths and angles, are determined through DFT calculations.

Caption: Molecular structure of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**.

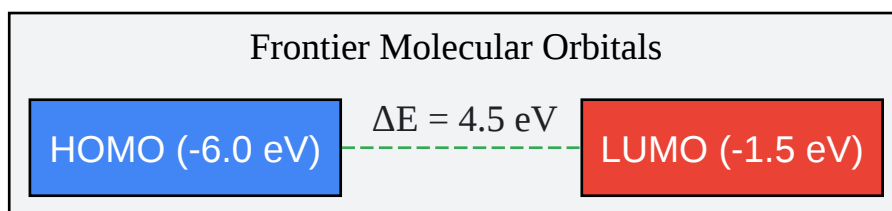
Table 1: Representative Optimized Geometric Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.34	N1-N2-C3	112.0
N2-C3	1.38	N2-C3-C4	105.0
C3-C4	1.42	C3-C4-C5	108.0
C4-C5	1.39	C4-C5-N1	107.0
C5-N1	1.36	C5-N1-N2	108.0
C3-N(amino)	1.37	N2-C3-N(amino)	125.0
C4-C(carboxyl)	1.48	C3-C4-C(carboxyl)	128.0
C=O	1.22	O-C-O	123.0
C-O	1.35		

Note: These values are representative and based on similar structures in the literature. Actual values would be determined from specific DFT calculations.

Electronic Properties

3.1. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular reactivity and stability.[3]



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Caption: Frontier Molecular Orbital energy level diagram.

Table 2: Representative FMO Energies and Related Parameters

Parameter	Value (eV)
HOMO Energy	-6.0
LUMO Energy	-1.5
Energy Gap (ΔE)	4.5

Note: These values are hypothetical but representative for pyrazole derivatives, based on data from similar compounds.[\[1\]](#)[\[3\]](#)

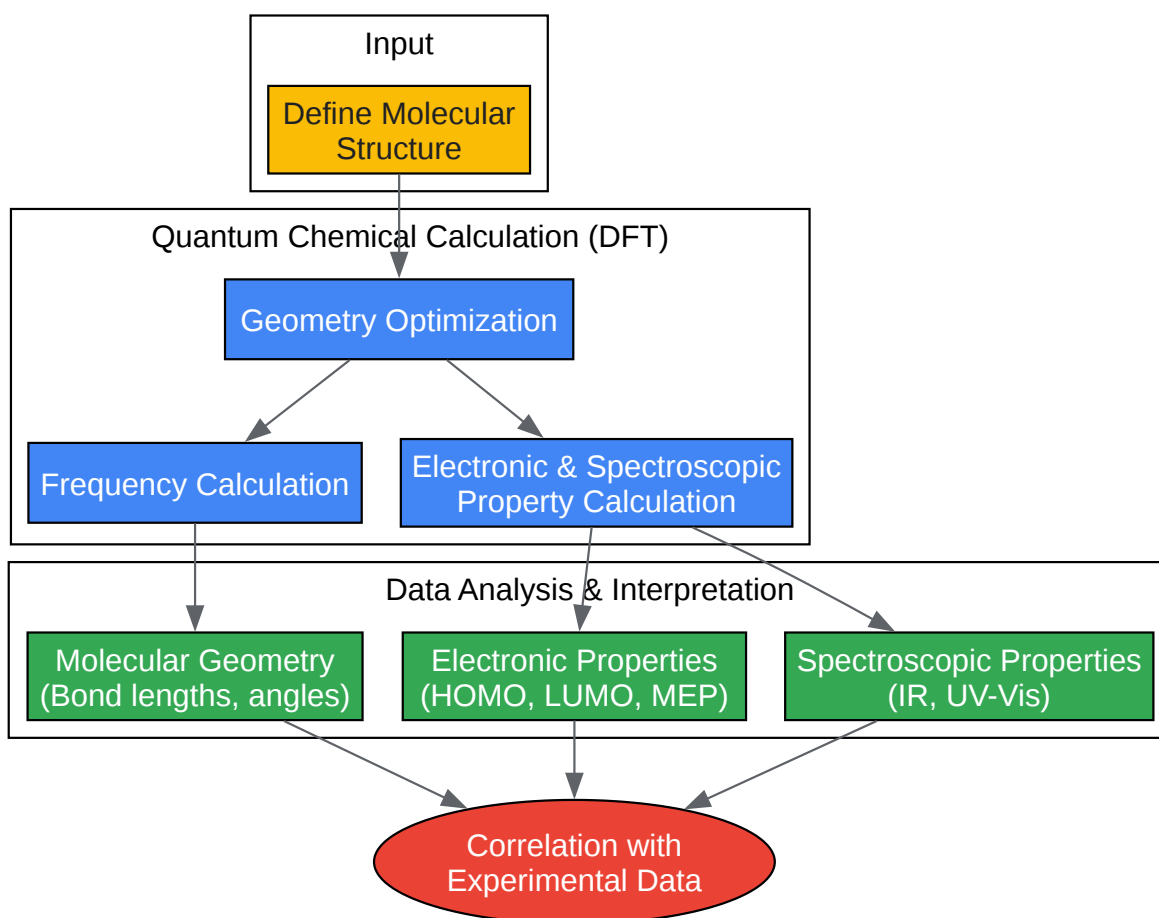
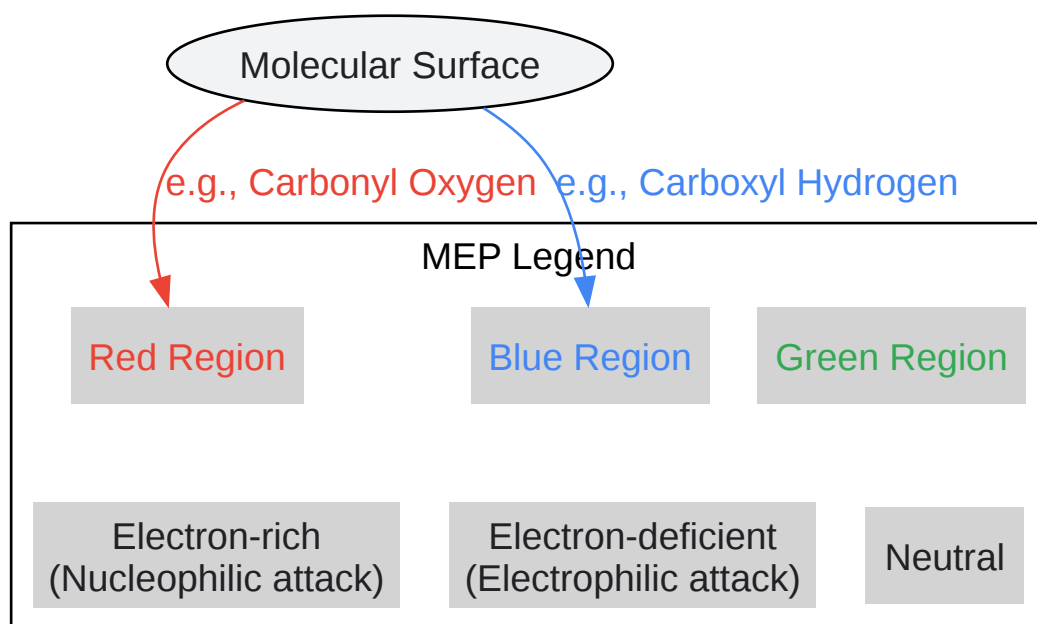
3.2. Mulliken Atomic Charges Mulliken charge analysis provides insight into the distribution of electronic charge among the atoms in the molecule, which is crucial for understanding its electrostatic interactions.

Table 3: Representative Mulliken Atomic Charges

Atom	Charge (a.u.)	Atom	Charge (a.u.)
N1	-0.25	C(methyl)	-0.15
N2	-0.10	N(amino)	-0.40
C3	0.20	C(carboxyl)	0.50
C4	-0.18	O(C=O)	-0.45
C5	0.05	O(C-O)	-0.42

Note: These values are illustrative and represent a plausible charge distribution.

3.3. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify regions that are prone to electrophilic and nucleophilic attack.



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